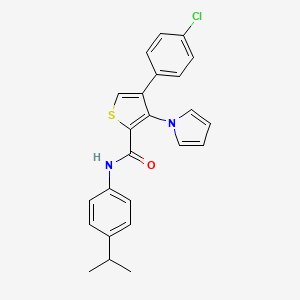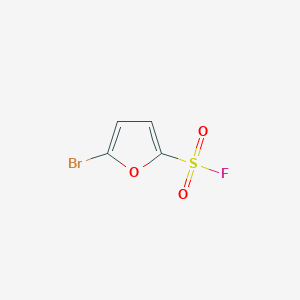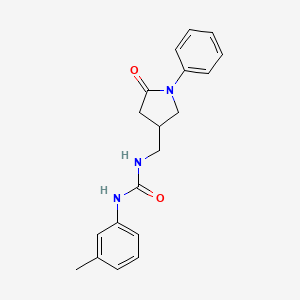
1-((5-Oxo-1-phenylpyrrolidin-3-yl)methyl)-3-(m-tolyl)urea
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-((5-Oxo-1-phenylpyrrolidin-3-yl)methyl)-3-(m-tolyl)urea is a chemical compound that has gained significant attention in scientific research due to its potential pharmacological properties. This compound is commonly referred to as "OTUD-6B" and has been studied for its role in cancer treatment and other diseases. In
Applications De Recherche Scientifique
Osmolyte Functions in Organisms
Research on osmolytes, which include urea derivatives, explores their role in organisms that accumulate these substances in response to environmental stress. Urea and methylamines form a notable combination used by marine cartilaginous fishes and the coelacanth as osmolytes. The balance between urea (a denaturant) and trimethylamine N-oxide (TMAO, a stabilizer) at a 2:1 molar ratio has been studied for its effects on protein stability, demonstrating the complex interplay between these molecules in osmoregulation and protein stabilization (T. Lin & S. N. Timasheff, 1994).
Hydrogel Formation and Tuning
The formation of hydrogels using urea derivatives has been researched for their potential in creating materials with tunable physical properties. One study found that 1-(3-Methyl-1H-pyrazol-5-yl)-3-(3-nitrophenyl)urea forms hydrogels in acidic conditions, with the gel's properties varying depending on the anion present. This discovery offers a method to adjust the gels' characteristics for specific applications (G. Lloyd & J. Steed, 2011).
Catalytic and Synthetic Applications
Urea derivatives have been utilized in catalysis and synthesis, offering a pathway to creating various organic compounds. For instance, asymmetric, catalytic reactions involving oxocarbenium ions have been facilitated by simple chiral urea and thiourea derivatives. This process underscores the utility of urea-based catalysts in enantioselective synthesis (S. Reisman, A. Doyle, & E. Jacobsen, 2008).
Antitumor and Antimicrobial Activities
The structural framework similar to "1-((5-Oxo-1-phenylpyrrolidin-3-yl)methyl)-3-(m-tolyl)urea" has been explored for potential antitumor and antimicrobial applications. Novel synthetic methods have been developed for compounds acting as intermediates in anticancer drugs, highlighting the importance of urea derivatives in pharmaceutical research (Binliang Zhang et al., 2019).
Structural Analysis and Material Science
Ureas form characteristic hydrogen-bonded networks, which have been a subject of study in crystal engineering and material science. The understanding of these hydrogen bonds and the structures they form is crucial for developing new materials with specific properties. Research on commensurate and incommensurate hydrogen bonds in crystals containing urea and oxamide molecules has provided insights into designing materials with desired structural characteristics (T. Nguyen, F. W. Fowler, & J. Lauher, 2001).
Propriétés
IUPAC Name |
1-(3-methylphenyl)-3-[(5-oxo-1-phenylpyrrolidin-3-yl)methyl]urea |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H21N3O2/c1-14-6-5-7-16(10-14)21-19(24)20-12-15-11-18(23)22(13-15)17-8-3-2-4-9-17/h2-10,15H,11-13H2,1H3,(H2,20,21,24) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KSGJDXGUUIAPHB-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)NC(=O)NCC2CC(=O)N(C2)C3=CC=CC=C3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H21N3O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
323.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-((5-Oxo-1-phenylpyrrolidin-3-yl)methyl)-3-(m-tolyl)urea | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

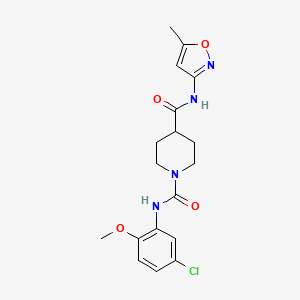
![N-(6-fluoro-3-methyl-1,3-benzothiazol-2-ylidene)-2-[(4-methylphenyl)sulfonylamino]benzamide](/img/structure/B2363579.png)
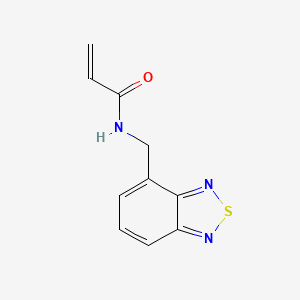
![4-[3-(2-methoxyphenyl)-1,2,4-oxadiazol-5-yl]-2-phenylphthalazin-1(2H)-one](/img/structure/B2363581.png)
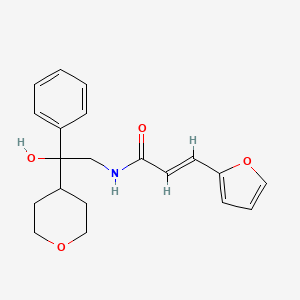

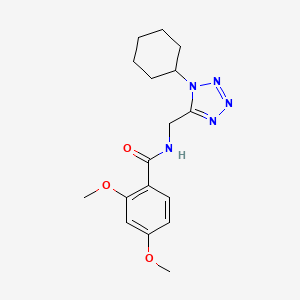
![Dimethyl 5-(3,4-dichlorophenyl)-2,2-dioxo-1,3-dihydropyrrolo[1,2-c][1,3]thiazole-6,7-dicarboxylate](/img/structure/B2363588.png)
![4-[1-(4-fluorobenzyl)-1H-benzimidazol-2-yl]-1-(3-methoxyphenyl)pyrrolidin-2-one](/img/structure/B2363589.png)
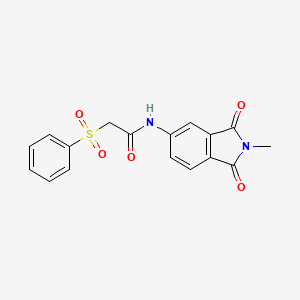
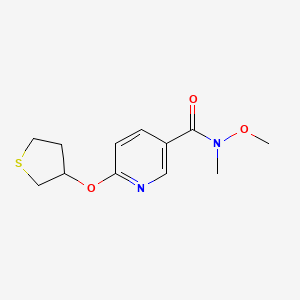
![8-(2,5-dimethoxyphenyl)-7-(4-fluorophenyl)-1-methyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2363593.png)
